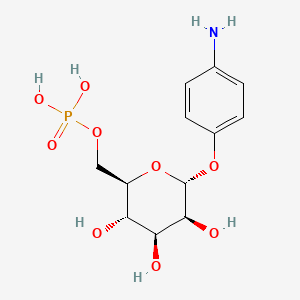

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Description

The exact mass of the compound 4-Aminophenyl 6-phospho-alpha-mannopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminophenyl 6-phospho-alpha-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl 6-phospho-alpha-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTXANSQOPINCC-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995601 | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74160-60-4 | |

| Record name | 4-Aminophenyl 6-phospho-alpha-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminophenyl 6-Phospho-α-D-Mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-aminophenyl 6-phospho-α-D-mannopyranoside, a crucial molecule for research into mannose-6-phosphate (M6P) receptor-mediated cellular pathways and for the development of targeted drug delivery systems. This document outlines both chemical and chemoenzymatic approaches, offering detailed protocols, mechanistic insights, and expert commentary on the critical aspects of the synthesis, purification, and characterization of this important compound.

Introduction: The Significance of 4-Aminophenyl 6-Phospho-α-D-Mannopyranoside

4-Aminophenyl 6-phospho-α-D-mannopyranoside serves as a valuable synthetic analogue of the mannose-6-phosphate (M6P) recognition marker. In biological systems, M6P acts as a chemical "tag" on lysosomal enzymes, directing their transport from the Golgi apparatus to the lysosome via M6P receptors.[1] The aminophenyl aglycone provides a versatile chemical handle for conjugation to other molecules, such as fluorescent probes, affinity ligands, or therapeutic agents, enabling the study of M6P receptor trafficking and the development of targeted therapies for lysosomal storage diseases.[2][3]

This guide will delve into the established synthetic routes to this molecule, providing the necessary detail for its successful preparation in a laboratory setting.

Chemical Synthesis Pathway

The primary chemical synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside is a two-step process commencing with the commercially available 4-nitrophenyl α-D-mannopyranoside. The synthesis involves the regioselective phosphorylation of the primary 6-hydroxyl group, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

Figure 1: Chemical synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

Step 1: Regioselective 6-O-Phosphorylation of 4-Nitrophenyl α-D-Mannopyranoside

The key challenge in this step is the selective phosphorylation of the primary hydroxyl group at the C6 position in the presence of four secondary hydroxyl groups. This is typically achieved by using a suitable phosphorylating agent and carefully controlling the reaction conditions. While various phosphorylating agents exist, phosphorus oxychloride (POCl₃) is a common choice.[1]

Experimental Protocol:

-

Preparation: Dry 4-nitrophenyl α-D-mannopyranoside under high vacuum for several hours to remove any residual water.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried 4-nitrophenyl α-D-mannopyranoside in a suitable anhydrous solvent such as pyridine or a mixture of pyridine and dioxane.[4][5]

-

Phosphorylation: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of cold water or a saturated sodium bicarbonate solution.

-

Purification: The crude product, 4-nitrophenyl 6-phospho-α-D-mannopyranoside, can be purified by ion-exchange chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as phosphorus oxychloride is highly reactive with water.

-

Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

-

Controlled Temperature: Maintaining a low temperature (0 °C) helps to control the reactivity of phosphorus oxychloride and improve the selectivity for the primary hydroxyl group.

| Parameter | Condition | Rationale |

| Starting Material | 4-Nitrophenyl α-D-mannopyranoside | Commercially available precursor with the desired α-anomeric configuration and a masked amino group. |

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | A common and effective phosphorylating agent.[1] |

| Solvent | Anhydrous Pyridine/Dioxane | Solubilizes the starting material and acts as a base.[4][5] |

| Temperature | 0 °C | Controls reactivity and enhances regioselectivity for the primary hydroxyl group. |

| Purification | Ion-exchange chromatography | Separates the phosphorylated product from unreacted starting material and byproducts. |

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

-

Catalyst Preparation: Weigh a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

-

Reaction Setup: Dissolve the purified 4-nitrophenyl 6-phospho-α-D-mannopyranoside in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel and add the Pd/C catalyst. Pressurize the vessel with hydrogen gas (typically 1.5-3.0 MPa).[6]

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification and Isolation: The filtrate containing the desired 4-aminophenyl 6-phospho-α-D-mannopyranoside can be concentrated under reduced pressure. The final product is often isolated as a salt (e.g., sodium or triethylammonium salt) and may require further purification by chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups.[7]

-

Solvent: Ethanol or ethanol/water mixtures are good solvents for both the starting material and the product and are compatible with catalytic hydrogenation.

-

Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate.

-

Filtration: Celite is used to ensure the complete removal of the fine, pyrophoric palladium catalyst.

| Parameter | Condition | Rationale |

| Starting Material | 4-Nitrophenyl 6-phospho-α-D-mannopyranoside | The product from the first synthetic step. |

| Catalyst | Palladium on Carbon (Pd/C) | Efficient and selective for nitro group reduction.[7] |

| Reducing Agent | Hydrogen Gas (H₂) | Clean and effective reducing agent. |

| Solvent | Ethanol/Water | Good solubility for reactants and products. |

| Purification | Filtration through Celite, Chromatography | Removes catalyst and purifies the final product. |

Chemoenzymatic Synthesis Pathway

An alternative and often more selective approach to the synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside involves a chemoenzymatic strategy. This method combines the precision of enzymatic catalysis with the versatility of chemical synthesis.

Overall Chemoenzymatic Scheme

Figure 2: Chemoenzymatic synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

Enzymatic Phosphorylation of 4-Aminophenyl α-D-Mannopyranoside

In this approach, the commercially available 4-aminophenyl α-D-mannopyranoside is directly phosphorylated at the 6-position using a specific kinase. Mannose kinases, for example, can catalyze the transfer of a phosphate group from a donor molecule like ATP to the 6-hydroxyl group of mannose and its derivatives.[8]

Experimental Protocol:

-

Reaction Mixture: Prepare a buffered aqueous solution containing 4-aminophenyl α-D-mannopyranoside, a phosphate donor (e.g., ATP), a suitable mannose kinase, and necessary cofactors such as magnesium ions (Mg²⁺).

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen kinase.

-

Reaction Monitoring: Monitor the formation of the phosphorylated product using techniques like high-performance liquid chromatography (HPLC).

-

Enzyme Inactivation and Purification: Once the reaction reaches completion, inactivate the enzyme (e.g., by heating or precipitation). The product can then be purified from the reaction mixture using chromatographic methods such as ion-exchange or size-exclusion chromatography.

Advantages of the Chemoenzymatic Approach:

-

High Regioselectivity: Enzymes offer exceptional selectivity, often eliminating the need for protecting groups.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and moderate temperatures, which can be advantageous for sensitive molecules.

-

Greener Synthesis: This approach often avoids the use of harsh reagents and organic solvents.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization of the final product are essential to ensure its identity and purity.

Purification Techniques

-

Ion-Exchange Chromatography: This is a powerful technique for purifying phosphorylated compounds. The negatively charged phosphate group allows for strong binding to an anion-exchange resin, enabling separation from non-phosphorylated impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both analytical and preparative purposes to assess purity and isolate the final product.

-

Size-Exclusion Chromatography: This method separates molecules based on their size and can be useful for removing enzymes and other high-molecular-weight components from the reaction mixture.

Characterization Methods

A combination of spectroscopic techniques is employed to confirm the structure of 4-aminophenyl 6-phospho-α-D-mannopyranoside.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, confirming the presence of the aminophenyl and mannose moieties.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

³¹P NMR: Is particularly useful for confirming the presence and chemical environment of the phosphate group.[9][10]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Conclusion

The synthesis of 4-aminophenyl 6-phospho-α-D-mannopyranoside is a critical process for advancing research in glycobiology and targeted drug delivery. This guide has detailed the primary chemical and chemoenzymatic pathways, providing practical protocols and the scientific rationale behind the experimental choices. While the chemical synthesis offers a robust and scalable route, the chemoenzymatic approach presents a highly selective and environmentally benign alternative. The successful synthesis, purification, and characterization of this molecule will undoubtedly continue to facilitate groundbreaking discoveries in the field.

References

- The Synthesis of Mannose-6-Phosphate Using Polyphosphate-Dependent Mannose Kinase. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3TY2CEb0eJdb1qq5jOYPPqHoKOx3cjmxzX4BeUeTQQW0N4ST_lMwk1q2ev-mjT65XUeqdDcRJLFP7fqqyDb8ubAa-gac9IkgV7z-ZIfoDyuCBf3a_Djd_YnJ5MGEJQemN]

- CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. Google Patents. [URL: https://patents.google.

- Chemoenzymatic Synthesis and Receptor Binding of Mannose-6-Phosphate (M6P)-Containing Glycoprotein Ligands Reveal Unusual Structural Requirements for M6P Receptor Recognition. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBKRsDL-upKxYxIEpM3L2CxRjzyBiimn233dTvpViUi4FqHF1ofbOYthzXYZZyjhC9Dke0JsZbk1Bf1H57Aav9W6K03KOj5ZEVpWN5VKCIHZQ_wDCZQkcQhnVcSQF9ZBIy4_iUsEq_nA==]

- Chemoenzymatic Synthesis and Receptor Binding of Mannose-6-Phosphate (M6P)-Containing Glycoprotein Ligands Reveal Unusual Structural Requirements for M6P Receptor Recognition. Experts@Minnesota. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD6Kfxhm1GLrj27yQI__Bn9mHcFWLhkYr2K8bsOct2rp5zai3ZBvKhiZwyZ2az5bsKfoLlUerwDCmPD8gMbjCmCqDx1N0tEDQ820lRXGcdDLwPoyshMPxZFgV8jmo_3s0PnLAnABZv8Gk6Id0YdyBtbWtO1BW6gNB714dwQ9edvhHbCfNO8AtUNAxTxCDcHsW-jw9L00sf-dsKGFxZvLtflFaoVA==]

- US4264525A - Stepwise reduction of p-nitrophenol. Google Patents. [URL: https://patents.google.

- Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst particles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetic-study-of-the-hydrogenation-of-to-over-of-Taghavi-Falamaki/752e505553e4b7754f910408544d653855e3782b]

- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ResearchGate. [URL: https://www.researchgate.

- Phosphorus NMR and its application to metabolomics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354929/]

- Effective chemoenzymatic synthesis of p-aminophenyl glycosides of sialyl N-acetyllactosaminide and analysis of their interactions with lectins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17407775/]

- Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1104845/]

- Phosphorus NMR and its application to metabolomics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354929/]

- Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC343220/]

- The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/716]

- Chemoenzymatic Semi-synthesis Enables Efficient Production of Isotopically-Labelled α-Synuclein with Site-specific Tyrosine Phosphorylation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011707/]

- Chemoenzymatic Semi-Synthesis of Phosphorylated α-Synuclein Enables Identification of a Bidirectional Effect on Fibril Formation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028249/]

- Intrinsic P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. ResearchGate. [URL: https://www.researchgate.

- Mannose 6-phosphate – Knowledge and References. Taylor & Francis. [URL: https://vertexaisearch.cloud.google.

- The Use of Phosphorus Oxychloride in the Synthesis of Amino Acid p-Nitroanilides. ResearchGate. [URL: https://www.researchgate.net/publication/232238491_The_Use_of_Phosphorus_Oxychloride_in_the_Synthesis_of_Amino_Acid_p-Nitroanilides]

- Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555204/]

- Enzymatic conversion of p‐nitrophenyl β‐D‐glucopyranoside (pNPG) to... ResearchGate. [URL: https://www.researchgate.net/figure/Enzymatic-conversion-of-p-nitrophenyl-b-D-glucopyranoside-pNPG-to-propyl-glucoside_fig1_349079963]

- p -nitrophenyl-β-d-glucopyranoside. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/n7006]

- Synthesis of the ?-Rhamnopyranosides and the 6-Deoxy-?-mannoheptopyranosides. ResearchGate. [URL: https://www.researchgate.net/publication/326895521_Synthesis_of_the_-Rhamnopyranosides_and_the_6-Deoxy--manno-heptopyranosides]

- 4-Aminophenyl a- D -mannopyranoside 34213-86-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a0435]

- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [URL: https://www.researchgate.

- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/225110825_Polycyclic_Aromatic_Hydrocarbon_Purification_Procedures_for_Compound_Specific_Isotope_Analysis]

- 4-Aminophenyl α-D-mannopyranoside, 98% (4-Aminophenylmannoside, 98%). MedChemExpress. [URL: https://www.medchemexpress.com/4-aminophenyl-alpha-d-mannopyranoside-98.html]

- Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753297/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic Synthesis of a Phosphorylated Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to 4-Aminophenyl 6-phospho-α-D-mannopyranoside: Properties, Synthesis, and Applications in Lysosomal Targeting

This guide provides a comprehensive technical overview of 4-Aminophenyl 6-phospho-α-D-mannopyranoside, a synthetic derivative of mannose designed for advanced applications in biochemistry and drug delivery. We will explore its chemical properties, drawing comparisons with its non-phosphorylated precursor, delve into its profound biological significance in the context of the mannose-6-phosphate pathway, and present detailed methodologies for its synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule for targeted therapeutic strategies.

Introduction: Bridging Glycobiology and Targeted Therapeutics

4-Aminophenyl 6-phospho-α-D-mannopyranoside is a molecule of significant interest at the intersection of glycobiology and pharmacology. It combines the structural features of mannose, a key sugar in various biological recognition events, with a phosphate group at the 6-position, a critical determinant for lysosomal targeting. The aminophenyl group provides a versatile chemical handle for conjugation to various molecular entities, such as proteins, nanoparticles, and liposomes.

While its non-phosphorylated counterpart, 4-Aminophenyl α-D-mannopyranoside, has been utilized in modifying liposome surfaces to enhance uptake kinetics, the addition of the 6-phosphate group elevates its potential by enabling specific interactions with mannose-6-phosphate receptors (MPRs).[1][2] This targeted approach is paramount in the development of enzyme replacement therapies (ERTs) for lysosomal storage diseases and for the delivery of therapeutic agents directly to the lysosome.[3][4][5]

Physicochemical Properties: A Comparative Analysis

The introduction of a phosphate group significantly alters the physicochemical properties of the parent molecule, 4-Aminophenyl α-D-mannopyranoside. The following table summarizes the known properties of the parent compound and the expected properties of its 6-phospho derivative.

| Property | 4-Aminophenyl α-D-mannopyranoside | 4-Aminophenyl 6-phospho-α-D-mannopyranoside (Expected) |

| CAS Number | 34213-86-0 | Not available |

| Molecular Formula | C₁₂H₁₇NO₆ | C₁₂H₁₈NO₉P |

| Molecular Weight | 271.27 g/mol | 351.24 g/mol |

| Appearance | White to yellow cast powder | White to off-white solid |

| Solubility | Soluble in water | Highly soluble in water |

| Storage Temperature | 2-8°C | -20°C (to prevent hydrolysis) |

The phosphate moiety, being ionizable, is expected to significantly increase the aqueous solubility of the molecule. Furthermore, the stability of the phosphate ester bond is pH-dependent and susceptible to phosphatase activity, necessitating storage at low temperatures.

The Biological Significance: The Mannose-6-Phosphate Pathway

The paramount importance of 4-Aminophenyl 6-phospho-α-D-mannopyranoside lies in its ability to engage the mannose-6-phosphate (M6P) pathway, the primary mechanism for trafficking newly synthesized lysosomal enzymes to the lysosome.[4][6]

Mechanism of Lysosomal Targeting

Lysosomal hydrolases are synthesized in the rough endoplasmic reticulum and are tagged with M6P in the cis-Golgi apparatus.[4][6] This M6P tag is recognized by M6P receptors (MPRs) in the trans-Golgi network, leading to the packaging of these enzymes into clathrin-coated vesicles.[6] These vesicles then traffic to the late endosomes. The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the M6P-tagged enzyme from the MPR.[4] The enzyme is then delivered to the lysosome, while the MPR is recycled back to the Golgi apparatus.[4]

This pathway can be exploited for therapeutic purposes. Exogenously administered molecules bearing an M6P moiety can be recognized by MPRs on the cell surface and internalized, ultimately delivering their cargo to the lysosome.[3][5]

Synthesis of 4-Aminophenyl 6-phospho-α-D-mannopyranoside

The synthesis of 4-Aminophenyl 6-phospho-α-D-mannopyranoside can be approached through a multi-step process involving the protection of hydroxyl groups, selective phosphorylation of the primary alcohol at the C6 position, and subsequent deprotection. Below is a plausible synthetic workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of Functional Groups The hydroxyl groups at positions C2, C3, and C4, as well as the amino group on the phenyl ring, must be protected to ensure selective phosphorylation at the C6 position. A common strategy involves the formation of an acetonide to protect the C2 and C3 hydroxyls, benzoylation of the C4 hydroxyl, and acetylation of the amino group.

-

Amino Group Protection: Dissolve 4-Aminophenyl α-D-mannopyranoside in a suitable solvent like pyridine. Add acetic anhydride dropwise at 0°C and stir overnight at room temperature.

-

Acetonide Formation: The resulting product is then reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the 2,3-isopropylidene derivative.

-

C4 Protection: The remaining free hydroxyl at C4 can be protected using a bulky protecting group like a benzoyl group by reacting with benzoyl chloride in pyridine.

Step 2: Phosphorylation of the C6 Hydroxyl With the other hydroxyl groups and the amino group protected, the primary hydroxyl at the C6 position is available for phosphorylation.

-

Dissolve the protected mannoside in a dry, aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C.

-

Add a phosphorylating agent such as dibenzyl N,N-diisopropylphosphoramidite, followed by an activator like tetrazole.

-

After the formation of the phosphite triester, oxidize it to the phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[7]

Step 3: Deprotection The final step involves the removal of all protecting groups to yield the target compound.

-

Phosphate Deprotection: The benzyl groups on the phosphate can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

-

Hydroxyl and Amino Deprotection: The remaining protecting groups (acetonide, benzoyl, and acetyl) can be removed under acidic or basic conditions. For instance, treatment with a strong acid like trifluoroacetic acid can cleave the acetonide and benzoyl groups, followed by basic hydrolysis to remove the acetyl group from the amine.

Purification at each step should be performed using column chromatography on silica gel. The final product should be characterized by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The unique ability of 4-Aminophenyl 6-phospho-α-D-mannopyranoside to target the lysosome opens up a wide range of applications.

Development of Lysosome-Targeted Drug Delivery Systems

The aminophenyl group serves as a convenient point of attachment for conjugating this M6P analogue to various drug delivery vehicles.

Protocol for the Preparation of Mannosylated Liposomes:

-

Prepare a lipid film by dissolving lipids (e.g., a mixture of DSPC, cholesterol, and a lipid with a reactive head group like DSPE-PEG-NHS) in an organic solvent and then evaporating the solvent under reduced pressure.

-

Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated.

-

Extrude the resulting multilamellar vesicles through polycarbonate membranes of defined pore size to produce unilamellar liposomes of a specific diameter.

-

Conjugate 4-Aminophenyl 6-phospho-α-D-mannopyranoside to the surface of the liposomes by reacting its amino group with the NHS-activated PEG-lipid.

-

Purify the mannosylated liposomes from unreacted components by size exclusion chromatography or dialysis.

These M6P-functionalized liposomes can be used to deliver a variety of therapeutic agents, including small molecule drugs, nucleic acids, and proteins, directly to the lysosome, which can be particularly beneficial for treating lysosomal storage diseases or certain types of cancer.[5][8]

Probes for Studying M6P Receptor Trafficking

Fluorescently labeling the aminophenyl group of 4-Aminophenyl 6-phospho-α-D-mannopyranoside can create powerful tools for visualizing and studying the dynamics of M6P receptor trafficking within living cells using techniques like fluorescence microscopy.

Enzyme Replacement Therapy (ERT)

In the context of ERT for lysosomal storage diseases, recombinant enzymes often have insufficient M6P glycosylation, leading to poor cellular uptake.[3] Covalently attaching synthetic M6P analogues like 4-Aminophenyl 6-phospho-α-D-mannopyranoside to these enzymes can enhance their delivery to lysosomes and improve therapeutic efficacy.[9]

Conclusion

4-Aminophenyl 6-phospho-α-D-mannopyranoside represents a sophisticated molecular tool for researchers and drug developers. Its design rationally combines a versatile chemical handle with a potent biological targeting motif. By harnessing the natural M6P pathway, this compound offers a precise and efficient means of delivering molecules to the lysosome, holding immense promise for the development of next-generation therapies for a range of human diseases. The methodologies and insights provided in this guide aim to facilitate the adoption and innovative application of this powerful molecule in the scientific community.

References

-

Mannose 6-Phosphate (M6P). (n.d.). Retrieved from [Link]

-

The Synthesis of Mannose-6-Phosphate Using Polyphosphate-Dependent Mannose Kinase. (2022). Molecules. Retrieved from [Link]

-

Development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer's patches. (2010). Journal of Drug Targeting. Retrieved from [Link]

-

Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction. (2012). Molecular Genetics and Metabolism. Retrieved from [Link]

-

Mannose 6-phosphate-independent targeting of lysosomal enzymes in I- cell disease B lymphoblasts. (1994). The Journal of Cell Biology. Retrieved from [Link]

-

Mannose-6-phosphate. (n.d.). Wikipedia. Retrieved from [Link]

-

Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins. (n.d.). Bio-Techne. Retrieved from [Link]

-

Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions. (2015). The Journal of Cell Biology. Retrieved from [Link]

-

Design of Potent Mannose 6-Phosphate Analogues for the Functionalization of Lysosomal Enzymes To Improve the Treatment of Pompe Disease. (2016). Angewandte Chemie International Edition. Retrieved from [Link]

-

Mannose 6-phosphate-independent Targeting of Lysosomal Enzymes in I-cell Disease B Lymphoblasts. (1994). The Journal of Cell Biology. Retrieved from [Link]

-

Synthesis and biological evaluation of mannose-6-phosphate-coated multivalent dendritic cluster glycosides. (2007). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Strategies for carbohydrate recognition by the mannose 6-phosphate receptors. (2011). Glycobiology. Retrieved from [Link]

-

Mannosylated Liposomes. (n.d.). Clodrosome. Retrieved from [Link]

-

Mannosylated liposomes for targeted vaccines delivery. (2010). Methods in Molecular Biology. Retrieved from [Link]

-

Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery. (2013). AAPS PharmSciTech. Retrieved from [Link]

-

Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras. (2022). Critical Reviews in Biotechnology. Retrieved from [Link]

-

Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras. (2022). Critical Reviews in Biotechnology. Retrieved from [Link]

-

Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-Aminophenyl a- D -mannopyranoside 34213-86-0 [sigmaaldrich.com]

- 2. 4-Aminophenyl α-D-mannopyranoside | CAS 34213-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. m6ptherapeutics.com [m6ptherapeutics.com]

- 4. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of Potent Mannose 6-Phosphate Analogues for the Functionalization of Lysosomal Enzymes To Improve the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in glycosylation

An In-depth Technical Guide to the Potential Role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of a vast array of proteins. Within the intricate landscape of glycan modifications, the mannose-6-phosphate (M6P) pathway holds a position of paramount importance, serving as the primary trafficking signal for lysosomal enzymes. This technical guide delves into the potential role of a synthetic compound, 4-Aminophenyl 6-phospho-alpha-mannopyranoside, as a molecular tool to investigate and potentially modulate this vital pathway. By dissecting its structural components and drawing parallels with known substrates and inhibitors, we will explore its hypothesized functions as an enzyme inhibitor, a chromogenic substrate for enzyme assays, and a probe for studying M6P receptor interactions. This guide provides a theoretical framework and practical experimental designs for researchers seeking to leverage this compound in their exploration of glycosylation and lysosomal biology.

Introduction: The Significance of Mannose-6-Phosphate in Glycosylation

N-linked glycosylation is a fundamental process in eukaryotic cells, initiating in the endoplasmic reticulum and undergoing extensive modifications in the Golgi apparatus. A key event in the Golgi is the tagging of newly synthesized lysosomal hydrolases with mannose-6-phosphate (M6P) residues.[1][2][3] This M6P tag acts as a specific recognition marker for M6P receptors (MPRs) in the trans-Golgi network, which then sort and package these enzymes into clathrin-coated vesicles for transport to the lysosome.[1][4] The generation of the M6P marker is a two-step enzymatic process catalyzed by UDP-N-acetylglucosamine-1-phosphotransferase (GNPT) and α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase.[1][2]

Dysfunction in the M6P pathway can lead to severe lysosomal storage disorders, such as Mucolipidosis II and III, where lysosomal enzymes are missorted and secreted extracellularly.[1] Given the central role of this pathway, molecules that can modulate or report on its activity are invaluable tools for research and potential therapeutic development. This guide explores the untapped potential of 4-Aminophenyl 6-phospho-alpha-mannopyranoside, a synthetic compound that structurally mimics the M6P recognition marker.

Molecular Profile of 4-Aminophenyl 6-phospho-alpha-mannopyranoside

The structure of 4-Aminophenyl 6-phospho-alpha-mannopyranoside can be deconstructed into three key functional moieties, each contributing to its potential biological activity:

-

α-D-Mannopyranoside Ring: This is the core carbohydrate structure that mimics the mannose residues found on N-linked glycans of lysosomal enzymes. Its stereochemistry is critical for recognition by enzymes and receptors within the M6P pathway.

-

6-Phosphate Group: The phosphate ester at the 6th position of the mannose ring is the essential component of the M6P targeting signal. This negatively charged group is the primary point of interaction with the M6P receptors.[3]

-

4-Aminophenyl Group: This aromatic amine aglycone provides a versatile chemical handle. The primary amine can be diazotized for coupling to proteins to create neoglycoproteins, or it can serve as a chromogenic or fluorogenic reporter group in enzyme assays after enzymatic cleavage or modification.[5][6] The un-phosphorylated parent compound, 4-Aminophenyl α-D-mannopyranoside, is a known synthetic glycoside used in biochemical research.[7][8]

The combination of these three components suggests that 4-Aminophenyl 6-phospho-alpha-mannopyranoside could serve as a valuable tool for probing the M6P pathway.

The Mannose-6-Phosphate (M6P) Pathway: A Key Cellular Targeting System

The M6P-dependent pathway is responsible for the transport of most soluble lysosomal enzymes.[1] The process begins in the cis-Golgi where GNPT recognizes and phosphorylates specific high-mannose N-glycans on lysosomal hydrolases.[2][4] The uncovering enzyme then removes the terminal N-acetylglucosamine to expose the M6P tag.[9] In the trans-Golgi network, M6P receptors bind to the M6P-tagged enzymes, facilitating their packaging into transport vesicles destined for the endosomal/lysosomal compartment.[1][3]

Caption: The Mannose-6-Phosphate (M6P) pathway for lysosomal enzyme targeting.

Potential Roles of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Glycosylation Research

Based on its structural features, we can hypothesize several key applications for 4-Aminophenyl 6-phospho-alpha-mannopyranoside in the study of glycosylation.

As a Potential Inhibitor of M6P Pathway Enzymes

Given its structural similarity to the natural M6P substrate, the compound could act as a competitive inhibitor for enzymes that recognize or process M6P.

-

M6P Receptors (MPRs): It could compete with M6P-tagged hydrolases for binding to MPRs, thereby disrupting the sorting and trafficking of these enzymes. This could be useful for studying the consequences of impaired lysosomal enzyme transport in cell culture models.

-

Phosphatases: Certain phosphatases are responsible for removing the phosphate group from M6P, either as a regulatory mechanism or during the degradation of glycans. 4-Aminophenyl 6-phospho-alpha-mannopyranoside could act as an inhibitor of these enzymes.

As a Chromogenic Substrate for Enzyme Assays

The 4-aminophenyl group can be readily converted to a diazonium salt, which can then be coupled to a chromogenic or fluorogenic molecule. However, a more direct application is in assays where the cleavage of the glycosidic bond by a hypothetical "α-mannosidase-6-phosphatase" would release 4-aminophenol. This product can be detected colorimetrically after reaction with a suitable reagent, such as Folin-Ciocalteu reagent. This would provide a continuous or endpoint assay to measure the activity of such an enzyme.

As a Molecular Probe for Studying M6P Receptors

The aminophenyl group provides a convenient point of attachment for conjugation to other molecules without significantly altering the M6P recognition motif.

-

Neoglycoprotein Synthesis: The compound can be coupled to a carrier protein like bovine serum albumin (BSA) to create a synthetic neoglycoprotein displaying multiple M6P moieties.[6] This M6P-BSA conjugate can be used in a variety of applications, including:

-

Affinity Chromatography: Immobilized M6P-BSA can be used to purify M6P receptors.

-

ELISA-type Assays: To screen for small molecule inhibitors that block the M6P-MPR interaction.

-

Cellular Uptake Studies: Fluorescently labeling the M6P-BSA would allow for the visualization and quantification of receptor-mediated endocytosis.

-

Experimental Protocols

The following protocols provide a framework for investigating the hypothesized roles of 4-Aminophenyl 6-phospho-alpha-mannopyranoside.

Enzyme Inhibition Assay: Investigating the Inhibition of M6P Receptor Binding

This protocol describes a competitive binding assay to determine if 4-Aminophenyl 6-phospho-alpha-mannopyranoside can inhibit the binding of a known M6P-containing ligand to purified M6P receptors.

Materials:

-

Purified M6P Receptor (e.g., bovine cation-independent MPR)

-

M6P-conjugated horseradish peroxidase (M6P-HRP)

-

4-Aminophenyl 6-phospho-alpha-mannopyranoside

-

Phosphate-buffered saline (PBS), pH 6.5

-

96-well microtiter plates (high-binding)

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat Plate with M6P Receptor:

-

Dilute purified M6P receptor to 1-5 µg/mL in PBS.

-

Add 100 µL of the receptor solution to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

-

Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

-

Competitive Binding:

-

Prepare serial dilutions of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in PBS, pH 6.5.

-

Prepare a working solution of M6P-HRP in PBS, pH 6.5.

-

In a separate plate, mix 50 µL of each inhibitor dilution with 50 µL of the M6P-HRP solution. Incubate for 30 minutes at room temperature.

-

Transfer 100 µL of the inhibitor/M6P-HRP mixture to the M6P receptor-coated plate.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with PBST.

-

-

Detection:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Data Analysis:

The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of M6P-HRP binding, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the M6P receptor competitive inhibition assay.

Synthesis of M6P-BSA Neoglycoprotein

This protocol outlines the synthesis of a neoglycoprotein by coupling 4-Aminophenyl 6-phospho-alpha-mannopyranoside to bovine serum albumin (BSA) using a diazotization reaction.

Materials:

-

4-Aminophenyl 6-phospho-alpha-mannopyranoside

-

Bovine Serum Albumin (BSA)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium borate buffer, pH 9.0

-

Dialysis tubing (10 kDa MWCO)

-

Stir plate and stir bar

Procedure:

-

Diazotization of the Aminophenyl Glycoside:

-

Dissolve 10 mg of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in 1 mL of 0.5 M HCl in a glass vial.

-

Cool the solution to 0-4°C in an ice bath.

-

Slowly add a 1.2 molar equivalent of a pre-chilled solution of sodium nitrite in water.

-

Stir the reaction on ice for 30 minutes. The formation of the diazonium salt is indicated by a slight yellow color.

-

-

Coupling to BSA:

-

Dissolve 50 mg of BSA in 5 mL of sodium borate buffer, pH 9.0, in a beaker.

-

Cool the BSA solution to 0-4°C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the stirring BSA solution.

-

Allow the reaction to proceed on ice with gentle stirring for 4 hours, and then at 4°C overnight. The solution will develop a reddish-brown color.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unreacted glycoside and other small molecules.

-

Store the purified M6P-BSA conjugate at -20°C.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values for Inhibition of M6P Receptor Binding

| Compound | IC50 (µM) |

| Mannose-6-Phosphate (Positive Control) | 10 |

| 4-Aminophenyl 6-phospho-alpha-mannopyranoside | 25 |

| 4-Aminophenyl alpha-mannopyranoside (Negative Control) | > 1000 |

Interpretation: An IC50 value in the low micromolar range for 4-Aminophenyl 6-phospho-alpha-mannopyranoside would suggest that it is a moderately potent inhibitor of M6P receptor binding. A much higher IC50 for the un-phosphorylated analog would confirm that the 6-phosphate group is essential for binding, as expected.

Conclusion

While direct experimental evidence for the role of 4-Aminophenyl 6-phospho-alpha-mannopyranoside in glycosylation is currently lacking in the scientific literature, its chemical structure strongly suggests its potential as a valuable tool for researchers in the field. By serving as a potential inhibitor, a chromogenic substrate, or a precursor for molecular probes, this compound offers multiple avenues for investigating the intricacies of the mannose-6-phosphate pathway. The experimental protocols outlined in this guide provide a starting point for elucidating the precise functions of this promising molecule and for developing new assays and tools to study lysosomal trafficking and related diseases. Further research into its synthesis and biological activity is warranted to fully realize its potential in advancing our understanding of glycosylation.

References

-

Coutinho, M. F., Lacerda, L., & Alves, S. (2012). Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction. Molecular Genetics and Metabolism, 105(4), 542-550. [Link]

-

Dwek, R. A. (1995). Glycosylation inhibitors in biology and medicine. Biochemical Society Transactions, 23(1), 1-15. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link]

-

Cao, Y., Wang, Y., & Wang, W. (2018). Expression of Tailored α-N-Acetylglucosaminidase in Escherichia coli for Synthesizing Mannose-6-Phosphate on N-Linked Oligosaccharides of Lysosomal Enzymes. International Journal of Molecular Sciences, 19(9), 2748. [Link]

-

Imperiali, B., & O'Connor, S. E. (1999). Effect of N-linked glycosylation on glycoprotein structure and function. Current Opinion in Chemical Biology, 3(6), 643-649. [Link]

-

Wikipedia contributors. (2023, December 2). Mannose 6-phosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

-

Lee, W. S., et al. (2022). Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase. Proceedings of the National Academy of Sciences, 119(33), e2203518119. [Link]

-

Higuera, G., et al. (2017). Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders. International Journal of Molecular Sciences, 18(12), 2549. [Link]

-

Singh, S., et al. (2022). Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2). ACS Omega, 7(31), 27047-27061. [Link]

-

Zhang, S., et al. (2016). Phosphomannose isomerase affects the key enzymes of glycolysis and sucrose metabolism in transgenic sugarcane overexpressing the manA gene. Plant Cell, Tissue and Organ Culture (PCTOC), 126(1), 155-165. [Link]

-

Sharma, V., et al. (2011). Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts. Journal of Biological Chemistry, 286(45), 39277-39285. [Link]

-

Sharma, V., Ichikawa, M., He, P., Bravo, Y., Dahl, R., Ng, B. G., Cosford, N. D. P., & Freeze, H. H. (2014). Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts. The Journal of biological chemistry, 289(21), 14786–14796. [Link]

-

Neely, M. D., & Freeze, H. H. (2012). The metabolic origins of mannose in glycoproteins. The Journal of biological chemistry, 287(45), 38245–38253. [Link]

-

Medeiros-de-Moraes, I. M., et al. (2021). Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes. Journal of Translational Medicine, 19(1), 383. [Link]

-

Zeng, X. X., et al. (2007). Effective chemoenzymatic synthesis of p-aminophenyl glycosides of sialyl N-acetyllactosaminide and analysis of their interactions with lectins. Carbohydrate Research, 342(9), 1201-1207. [Link]

-

Pharmaffiliates. 4-Aminophenyl α-D-Mannopyranoside. [Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122647, p-aminophenyl alpha-D-mannopyranoside. [Link]

-

Semantic Scholar. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. [Link]

-

Liu, J., et al. (2013). Discovery of 4-functionalized phenyl-O-beta-D-glycosides as a new class of mushroom tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4306-4313. [Link]

-

Gabius, H. J., et al. (1991). Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins. Bioconjugate Chemistry, 2(3), 148-153. [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

-

MySkinRecipes. 4-Aminophenyl α-D-mannopyranoside. [Link]

-

Uddin, M. J., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(20), 7108. [Link]

-

Asano, N. (2003). Glycosidase inhibitors: update and perspectives on therapeutic potential. Trends in Glycoscience and Glycotechnology, 15(85), 285-294. [Link]

-

Esko, J. D., & Bertozzi, C. R. (2009). Natural and Synthetic Inhibitors of Glycosylation. In A. Varki, R. D. Cummings, J. D. Esko, H. H. Freeze, P. Stanley, C. R. Bertozzi, G. W. Hart, & M. E. Etzler (Eds.), Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

De la Vega, D., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. International Journal of Molecular Sciences, 24(13), 11029. [Link]

-

Szymański, P., & Cmoch, P. (2021). A Convenient Approach towards the Synthesis of ADMDP Type Iminosugars and Nojirimycin Derivatives from Sugar-Derived Lactams. Molecules, 26(18), 5459. [Link]

-

Deng, L., et al. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. Carbohydrate Research, 374, 47-51. [Link]

-

New England Biolabs. (2012, March 13). Identification and Characterization of Protein Glycosylation. YouTube. [Link]

-

Company, R., et al. (2021). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Molecules, 26(11), 3121. [Link]

-

Arnold, J. N., & Wormald, M. R. (2021). Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. Catalysts, 11(2), 263. [Link]

-

Kacer, P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 830. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

- Google Patents. US5117063A - Method of preparing 4-aminodiphenylamine.

-

Megazyme. 4-Nitrophenyl-α-D-mannopyranoside. [Link]

Sources

- 1. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 4. Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effective chemoenzymatic synthesis of p-aminophenyl glycosides of sialyl N-acetyllactosaminide and analysis of their interactions with lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Aminophenyl α-D-mannopyranoside [myskinrecipes.com]

- 9. Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme Replacement Therapy of Lysosomal Storage Disorders [mdpi.com]

Methodological & Application

Protocol for using 4-Aminophenyl 6-phospho-alpha-mannopyranoside in enzyme assays

Application Note: Protocol for Using 4-Aminophenyl 6-phospho-alpha-mannopyranoside in Receptor-Ligand Interaction Assays

Introduction & Scientific Context

4-Aminophenyl 6-phospho-alpha-mannopyranoside is a high-value synthetic ligand designed to mimic the Mannose-6-Phosphate (M6P) recognition marker found on lysosomal hydrolases. In the biopharmaceutical industry, particularly for Enzyme Replacement Therapies (ERT) , the efficacy of a recombinant lysosomal enzyme depends entirely on its ability to bind the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) on the cell surface, triggering endocytosis and lysosomal delivery.

Unlike colorimetric substrates (e.g., p-nitrophenyl mannoside) used to measure catalytic turnover, this molecule is primarily used as a functional affinity ligand . The 4-aminophenyl group provides a nucleophilic handle for covalent immobilization onto solid supports (beads, sensor chips) without interfering with the phosphate recognition moiety at the 6-position.

Key Applications:

-

Affinity Chromatography: Purification of CI-MPR from tissue or cell lysates.

-

Glycan Profiling (QC Assay): Separation of high-uptake (phosphorylated) enzyme fractions from low-uptake species during drug manufacturing.

-

Surface Plasmon Resonance (SPR): Kinetic characterization of receptor-ligand binding.

Mechanism of Action

The CI-MPR binds terminal M6P residues on N-linked glycans.[1] This interaction is pH-sensitive, allowing ligand binding at the cell surface (pH 7.4) and release within the acidified endosome (pH < 6.0). The synthetic ligand (pAP-M6P) faithfully reproduces this behavior, serving as a "bait" to capture the receptor or, conversely, to act as a competitive inhibitor.

Figure 1: Schematic of the affinity interaction principle.[1] The immobilized ligand captures the receptor at neutral pH; elution occurs via competitive displacement or acidification.

Protocol 1: Preparation of Affinity Matrix (Coupling)

This protocol describes the covalent attachment of 4-Aminophenyl 6-phospho-alpha-mannopyranoside to NHS-activated Sepharose . This creates a stable amide linkage.[2][3][4]

Reagents Required:

-

Ligand: 4-Aminophenyl 6-phospho-alpha-mannopyranoside (pAP-M6P).

-

Resin: NHS-activated Sepharose 4 Fast Flow (or equivalent).

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.[2][3]3. (Critical: Must be amine-free).

-

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[3]

-

Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).

Step-by-Step Procedure:

-

Ligand Dissolution:

-

Dissolve pAP-M6P in Coupling Buffer to a final concentration of 5–10 µmol per mL of resin intended for use.

-

Note: Ensure the pH remains at 8.3 after dissolution; the amino group must be unprotonated to react with the NHS ester.

-

-

Resin Preparation:

-

Wash the NHS-activated Sepharose with 10–15 volumes of cold 1 mM HCl . This preserves the active groups while removing the storage preservative (isopropanol).

-

Timing: Perform this immediately before adding the ligand.[3]

-

-

Coupling Reaction:

-

Mix the ligand solution with the washed resin (1:1 slurry ratio).

-

Incubate for 2–4 hours at Room Temperature or Overnight at 4°C with gentle end-over-end rotation.

-

QC Point: Measure the absorbance (A280 or specific max for the phenyl group ~240-260nm) of the supernatant before and after coupling. A decrease indicates successful immobilization.

-

-

Blocking:

-

Drain the resin and add Blocking Buffer (Ethanolamine).

-

Incubate for 2 hours at Room Temperature to deactivate any remaining NHS groups.

-

-

Washing Cycle (The "Self-Validating" Step):

-

Wash the resin alternately with High pH (Tris, pH 8) and Low pH (Acetate, pH 4) buffers (3 cycles).

-

Reasoning: This removes non-covalently bound ligand, ensuring that any binding observed later is due to true affinity, not leaching ligand.

-

Protocol 2: CI-MPR Binding & Activity Assay

This protocol uses the matrix prepared above to purify CI-MPR or to assay the "M6P-binding capacity" of a recombinant lysosomal enzyme (using purified CI-MPR as the capture agent).

Context: Purifying CI-MPR from bovine liver or cell lysate.

Buffers:

-

Equilibration/Binding Buffer: 50 mM Imidazole-HCl, 150 mM NaCl, 0.05% Triton X-100, 5 mM β-glycerophosphate, pH 7.0. (Note: β-glycerophosphate inhibits nonspecific phosphatases).

-

Elution Buffer A (Specific): Binding Buffer + 5 mM Mannose-6-Phosphate (Free acid).

-

Elution Buffer B (Acidic): 50 mM Sodium Citrate, pH 4.5.

Workflow:

-

Sample Loading:

-

Equilibrate the pAP-M6P column with 5 CV (Column Volumes) of Binding Buffer.

-

Load the lysate (clarified by centrifugation at 100,000 x g) at a slow flow rate (e.g., 0.5 mL/min).

-

Insight: The presence of Mn²⁺ is not strictly required for CI-MPR (hence "cation-independent"), but trace MnCl₂ (1 mM) is often added to stabilize the receptor structure.

-

-

Washing:

-

Wash with 10 CV of Binding Buffer.[4] Monitor UV (280 nm) until baseline is stable.

-

-

Elution:

-

Option 1 (Purity Focused): Apply Elution Buffer A (Free M6P). This specifically displaces the receptor.

-

Option 2 (Yield Focused): Apply Elution Buffer B (pH 4.5). This mimics the lysosomal environment, causing the receptor to release the ligand.

-

Data Analysis & QC:

| Fraction | Expected Result | Interpretation |

| Flow-Through | High Protein / Low Receptor Activity | Contains proteins lacking M6P recognition. |

| Wash | Low Protein | Removal of nonspecific binders. |

| Eluate | CI-MPR Enriched | Confirm by Western Blot (Anti-CI-MPR) or Ligand Binding Assay. |

Protocol 3: High-Throughput Enzyme Profiling (Microplate)

For drug development, you may need to screen multiple enzyme clones to see which has the highest M6P content.

-

Immobilization: Coat a 96-well plate (Maleimide-activated) with pAP-M6P (requires modification to thiolate or use of EDC/NHS chemistry on carboxyl plates). Alternatively, use the pAP-M6P coupled resin in a filter plate.

-

Incubation: Add recombinant lysosomal enzyme samples (pH 7.0). Incubate 1 hour.

-

Wash: Remove unbound enzyme.

-

Detection: Add a chromogenic substrate specific to the lysosomal enzyme (e.g., 4-MU-Iduronide for Iduronidase).

-

Readout: Fluorescence is proportional to the amount of enzyme that bound to the M6P ligand.

-

High Signal = High M6P phosphorylation (Good drug candidate).

-

Low Signal = Low M6P phosphorylation (Poor uptake potential).

-

Visualizing the Workflow

Figure 2: Operational workflow for preparing the affinity column and performing the receptor isolation.

References

-

Distler, J. J., & Jourdian, G. W. (1973). The purification and properties of beta-galactosidase from bovine testes. Journal of Biological Chemistry, 248(19), 6772-6780. (Foundational work on M6P recognition). Link

-

Hoflack, B., & Kornfeld, S. (1985). Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver.[5] Journal of Biological Chemistry, 260(22), 12008-12014. (Defines the affinity purification protocol). Link

-

Valenzano, K. J., et al. (1995). Soluble insulin-like growth factor II/mannose 6-phosphate receptor carries out high affinity binding to lysosomal enzymes. Journal of Biological Chemistry, 270(27), 16441-16448. (Receptor structure and binding kinetics). Link

-

Cytiva (formerly GE Healthcare). (2023). Affinity Chromatography Handbook, Vol. 1: Antibodies. (Standard protocols for NHS-Sepharose coupling). Link

Sources

- 1. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.sangon.com [store.sangon.com]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Aminophenyl 6-phospho-alpha-mannopyranoside

A Chromogenic Substrate for Probing Mannose-6-Phosphate Pathway Dynamics and Lysosomal Mannosidase Activity

Section 1: Scientific Rationale & Assay Principle

1.1 The Central Role of the Mannose-6-Phosphate (M6P) Pathway

In eukaryotic cells, the precise trafficking of newly synthesized acid hydrolases to the lysosome is critical for cellular homeostasis. This process is predominantly mediated by the Mannose-6-Phosphate (M6P) pathway.[1][2] Within the cis-Golgi apparatus, specific mannose residues on N-linked glycans of lysosomal enzymes are sequentially phosphorylated to generate the M6P recognition marker.[3] This unique tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network, which ensures these enzymes are sorted into clathrin-coated vesicles and transported to the endo-lysosomal compartment.[1][2] Dysregulation of this pathway, often due to genetic defects in the phosphorylation enzymes, leads to the mis-secretion of lysosomal hydrolases and results in severe lysosomal storage disorders such as Mucolipidosis types II and III.[1][3]

The substrate, 4-Aminophenyl 6-phospho-alpha-mannopyranoside, is specifically designed to probe the activity of enzymes that interact with this critical M6P tag. Its structure mimics the phosphorylated N-glycan termini of lysosomal hydrolase precursors, making it a valuable tool for studying lysosomal α-mannosidases or phosphatases involved in the processing and turnover of these enzymes.

1.2 Principle of the Chromogenic Assay

The quantification of mannosidase activity using 4-Aminophenyl 6-phospho-alpha-mannopyranoside is based on a robust, two-stage enzymatic and chemical reaction that results in a quantifiable color change.

-

Enzymatic Hydrolysis: In the first stage, a mannosidase enzyme present in the biological sample cleaves the α-mannosidic bond of the substrate. This reaction releases two products: 6-phospho-α-mannopyranose and the colorless chromogenic precursor, 4-aminophenol (PAP).

-

Oxidative Coupling & Color Development: The second stage involves the chemical quantification of the released 4-aminophenol. Under alkaline conditions and in the presence of an oxidizing agent (e.g., sodium periodate), the 4-aminophenol undergoes an oxidative coupling reaction with a phenolic compound (e.g., xylenol or resorcinol) to form a stable, colored indophenol dye.[4][5] The intensity of the resulting color, measured by absorbance spectrophotometry, is directly proportional to the amount of 4-aminophenol released and, therefore, to the mannosidase activity in the sample.

This two-step approach provides high specificity, as the color-forming reaction is dependent on the initial enzymatic release of 4-aminophenol.

Section 2: Visualized Pathways and Workflows

Caption: The Mannose-6-Phosphate (M6P) pathway for lysosomal enzyme trafficking.

Caption: Two-stage workflow for the mannosidase activity assay.

Section 3: Materials & Reagents

-

Substrate: 4-Aminophenyl 6-phospho-alpha-mannopyranoside. Prepare a 10 mM stock solution in ultrapure water. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

Enzyme Source: Purified lysosomal α-mannosidase, tissue homogenates, or cell lysates. (See Section 4.1 for sample preparation).

-

Assay Buffer: 100 mM Sodium Acetate, pH 4.5. (This pH is optimal for lysosomal α-mannosidases; adjust if studying other mannosidase classes).

-

4-Aminophenol (PAP) Standard: 1 mM stock solution of 4-Aminophenol in ultrapure water. This standard is light-sensitive; store in an amber vial at 4°C for short-term use or -20°C for long-term.

-

Coupling Reagent: 20 mM 3,5-Dimethylphenol (xylenol) in 1:1 (v/v) acetone/water.

-

Oxidizing Reagent: 20 mM Sodium periodate (NaIO₄) in ultrapure water. Prepare fresh daily.

-

Stop/Development Solution: 0.5 M Sodium Hydroxide (NaOH).

-

Equipment:

-

96-well clear, flat-bottom microplates.

-

Spectrophotometric multiwell plate reader capable of measuring absorbance at ~600 nm.

-

Incubator set to 37°C.

-

Multichannel pipette.

-

Section 4: Detailed Experimental Protocols

4.1 Biological Sample Preparation

-

Tissue Homogenates: Prior to dissection, rinse tissue with ice-cold PBS to remove blood. Homogenize ~50 mg of tissue in 500 µL of ice-cold Assay Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (lysate) for the assay.

-

Cell Lysates: Collect cells by centrifugation (for suspension cells) or scraping (for adherent cells). Resuspend the cell pellet in ice-cold Assay Buffer and lyse using sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant for the assay.

-

Protein Quantification: Determine the total protein concentration of the lysates (e.g., using a BCA assay) to normalize enzyme activity.

4.2 Protocol 1: 4-Aminophenol (PAP) Standard Curve

Causality: A standard curve is essential to convert the raw absorbance values of the colored product into the molar amount of 4-aminophenol released by the enzyme. This allows for the accurate calculation of enzyme activity.

-

Prepare dilutions of the 1 mM PAP Standard stock in Assay Buffer to create standards ranging from 0 µM to 100 µM. A suggested dilution series is shown in the table below.

-

Add 50 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 50 µL of Assay Buffer to each well (to match the final volume of the enzyme reaction).

-

Proceed directly to the Color Development steps (Section 4.3, Step 4 onwards) simultaneously with the enzyme reaction samples.

| Well | Volume of 1 mM PAP Stock (µL) | Volume of Assay Buffer (µL) | Final PAP Conc. in Well (µM) |

| S0 | 0 | 500 | 0 |

| S1 | 5 | 495 | 10 |

| S2 | 10 | 490 | 20 |

| S3 | 25 | 475 | 50 |

| S4 | 50 | 450 | 100 |

4.3 Protocol 2: Mannosidase Activity Assay

Self-Validation: Running appropriate controls is critical. A "No Enzyme" control (substrate only) accounts for spontaneous substrate degradation, while a "No Substrate" control (enzyme only) accounts for background absorbance from the sample itself.

-

Reaction Setup: In a 96-well plate, prepare the following wells in triplicate:

-

Sample Wells: 50 µL of sample lysate (diluted in Assay Buffer if necessary).

-

No Substrate Control: 50 µL of sample lysate.

-

No Enzyme Control: 50 µL of Assay Buffer.

-

-

Initiate Reaction: Add 50 µL of 2 mM substrate solution (diluted from 10 mM stock in Assay Buffer) to the "Sample" and "No Enzyme" wells. To the "No Substrate" wells, add 50 µL of Assay Buffer. The final substrate concentration in the reaction will be 1 mM.

-

Incubation: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme activity in the sample and should be determined empirically to ensure the reaction remains in the linear range.

-

Color Development:

-

Add 25 µL of the Coupling Reagent (20 mM Xylenol) to all wells (standards and reaction samples).

-

Add 25 µL of the Oxidizing Reagent (20 mM Sodium Periodate) to all wells. Mix and incubate for 5 minutes at room temperature.

-

Add 50 µL of the Stop/Development Solution (0.5 M NaOH) to all wells. The high pH stops the enzymatic reaction and facilitates the formation of the indophenol dye. A blue/green color will develop.

-

-

Measurement: Read the absorbance of the plate at 600 nm using a microplate reader.

Section 5: Data Analysis & Interpretation

-

Correct for Background: Calculate the average absorbance for each set of triplicates. Subtract the average absorbance of the "No Enzyme" and "No Substrate" controls from the "Sample" wells to get the corrected absorbance.

-

Generate Standard Curve: Plot the absorbance values for the PAP standards (Y-axis) against their known concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Calculate PAP Concentration: Use the equation from the standard curve to determine the concentration of PAP produced in each sample:

-

[PAP] (µM) = (Corrected Absorbance - c) / m

-

-

Calculate Enzyme Activity: The enzyme activity can be expressed in units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-aminophenol per minute.

-

Activity (U/mL) = ([PAP] (µmol/L) * Reaction Volume (L)) / (Incubation Time (min) * Sample Volume (L))

-

Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

-

Example Data Summary

| Sample | Avg. Absorbance | Corrected Absorbance | [PAP] Produced (µM) | Specific Activity (U/mg)* |

| Control Lysate | 0.450 | 0.385 | 35.0 | 0.023 |

| Treated Lysate | 0.225 | 0.160 | 14.5 | 0.010 |

| Inhibitor Screen | 0.110 | 0.045 | 4.1 | 0.003 |

*Assuming an incubation time of 30 min and a protein concentration of 1.5 mg/mL.

Section 6: Application in Drug Development: Inhibitor Screening

This assay is highly adaptable for high-throughput screening (HTS) of potential mannosidase inhibitors.

-

Workflow: The protocol can be modified by adding a pre-incubation step.

-

Add the sample enzyme to the wells.

-

Add various concentrations of the test compounds (potential inhibitors) to the wells. Include a "No Inhibitor" control (vehicle only).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate and proceed with the standard assay protocol.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 7: Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High background in "No Enzyme" control | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure Assay Buffer pH is correct. Decrease incubation time. |

| Low or no signal in samples | Low enzyme activity or inactive enzyme. | Increase protein concentration, increase incubation time, or use a more concentrated sample. Ensure proper sample storage (-80°C). |

| Incorrect buffer pH for the target enzyme. | Verify the pH optimum for your specific mannosidase and adjust the Assay Buffer accordingly. | |

| Poor linearity in standard curve | Pipetting errors or instability of PAP standard. | Use calibrated pipettes. Prepare fresh PAP standards and protect them from light. |

| Color fades or is inconsistent | Reagent instability. | Prepare the Oxidizing Reagent (Sodium Periodate) fresh before each use. Ensure the Stop/Development solution is sufficiently alkaline. |

References

-

Stahn, R., Rijksen, G., Staal, G. E., & Scheuch, D. (2023). Chemical identification and optimization of the 4-aminophenol colorimetric test for the differentiation between hemp-type and marijuana-type cannabis plant samples. Journal of Forensic Sciences, 68(4), 1162-1177. Retrieved from [Link]

-

Coutinho, M. F., & Prata, M. J. (2012). Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction. Molecular genetics and metabolism, 105(4), 542–550. Retrieved from [Link]

-

Bollineni, R. C., Fedier, A., & Heinimann, K. (2017). An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. Scientific Reports, 7(1), 10398. Retrieved from [Link]

-

Wikipedia. (n.d.). Berthelot's reagent. Retrieved from [Link]

-

O'Dell, B., & Wragg, J. (2018). Analytical Methods for Ammonia Detection in a Microfluidic System. Analytical Methods, 10(1), 25-31. Retrieved from [Link]

-

Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Education for Pure Science, 10(3), 1-10. Retrieved from [Link]

-

Al-Okab, R. A. (2021). Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol. International Journal of Drug Delivery Technology, 11(1), 185-192. Retrieved from [Link]

-

Lin, T. J., Chen, C. Y., & Lin, C. L. (2000). Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Journal of analytical toxicology, 24(5), 340–345. Retrieved from [Link]

-

Perbellini, L., & Pezzoli, G. (1994). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Clinical chemistry, 40(9), 1789–1792. Retrieved from [Link]

-

Stewart, J. T., & Chan, C. W. (1979). Selective colorimetric determination of paracetamol by means of an indophenol reaction. The Analyst, 104(1243), 995-1000. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanism proposed for the Berthelot reaction consists of three steps. Retrieved from [Link]

-

ResearchGate. (2020). Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. Retrieved from [Link]

-

Kollmann, K., Lüllmann-Rauch, R., & Pohl, S. (2015). Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions. The Journal of cell biology, 208(2), 171–180. Retrieved from [Link]

-

Opal, P., & Zoghbi, H. Y. (2019). Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase. Proceedings of the National Academy of Sciences, 116(4), 1354-1363. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannose 6-phosphate. Retrieved from [Link]

-

ResearchGate. (2022). Fast Detection of Beta Galactosidase and Enzyme Kinetics with 4-Aminophenyl-β-D-Galactopyranoside as Substrate. Retrieved from [Link]

-

UniProt. (2014). Alpha-mannosidase - Canavalia ensiformis (Jack bean). Retrieved from [Link]

-